molecular formula C48H68Si2 B14323832 Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene CAS No. 110698-82-3

Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene

Cat. No.: B14323832
CAS No.: 110698-82-3
M. Wt: 701.2 g/mol
InChI Key: TWYVENCVODTAIJ-UHFFFAOYSA-N
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Description

Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene is a chemical compound known for its unique structure and properties. It belongs to the class of disilenes, which are compounds containing a silicon-silicon double bond. The presence of bulky tert-butyl and dimethylphenyl groups provides steric protection to the silicon-silicon double bond, making it relatively stable compared to other disilenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene typically involves the reduction of a suitable precursor, such as a dichlorodisilane, in the presence of a reducing agent. One common method is the reduction of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)dichlorodisilane using potassium graphite (KC8) in a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reducing agent concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene can undergo various chemical reactions, including:

    Oxidation: The silicon-silicon double bond can be oxidized to form silanones or siloxanes.

    Reduction: Further reduction can lead to the formation of silyl radicals or silanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like molecular oxygen or ozone can be used under controlled conditions.

    Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles like halogens (e.g., bromine, chlorine) can be used in the presence of a catalyst.

Major Products

    Oxidation: Silanones, siloxanes.

    Reduction: Silyl radicals, silanes.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-silicon double bonds.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.

    Catalysis: It can be used as a ligand or catalyst in various organic transformations.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene primarily involves the reactivity of the silicon-silicon double bond. The bulky substituents provide steric protection, allowing the compound to participate in selective reactions. The silicon-silicon double bond can interact with various molecular targets, leading to the formation of new bonds and compounds.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(2,4-di-tert-butylphenyl)disilene
  • Tetrakis(2,6-dimethylphenyl)disilene
  • Tetrakis(4-tert-butylphenyl)disilene

Uniqueness

Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene is unique due to the specific arrangement of its substituents, which provides a balance between steric protection and reactivity. This makes it more stable than some other disilenes while still being reactive enough for various chemical transformations.

Properties

CAS No.

110698-82-3

Molecular Formula

C48H68Si2

Molecular Weight

701.2 g/mol

IUPAC Name

bis(4-tert-butyl-2,6-dimethylphenyl)silylidene-bis(4-tert-butyl-2,6-dimethylphenyl)silane

InChI

InChI=1S/C48H68Si2/c1-29-21-37(45(9,10)11)22-30(2)41(29)49(42-31(3)23-38(24-32(42)4)46(12,13)14)50(43-33(5)25-39(26-34(43)6)47(15,16)17)44-35(7)27-40(28-36(44)8)48(18,19)20/h21-28H,1-20H3

InChI Key

TWYVENCVODTAIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[Si](=[Si](C2=C(C=C(C=C2C)C(C)(C)C)C)C3=C(C=C(C=C3C)C(C)(C)C)C)C4=C(C=C(C=C4C)C(C)(C)C)C)C)C(C)(C)C

Origin of Product

United States

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